molecular formula C24H24N2O3 B250093 2-[(4-methoxybenzoyl)(methyl)amino]-N-(2-phenylethyl)benzamide

2-[(4-methoxybenzoyl)(methyl)amino]-N-(2-phenylethyl)benzamide

Cat. No. B250093
M. Wt: 388.5 g/mol
InChI Key: MBRKXSDNMZZDOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4-methoxybenzoyl)(methyl)amino]-N-(2-phenylethyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as "BMS-986177" and belongs to the class of drugs known as small molecule inhibitors.

Mechanism of Action

BMS-986177 works by inhibiting the activity of a protein known as bromodomain-containing protein 4 (BRD4), which plays a crucial role in the regulation of gene expression. By inhibiting BRD4, BMS-986177 can prevent the expression of genes that promote cancer growth and inflammation.
Biochemical and Physiological Effects:
BMS-986177 has been shown to have several biochemical and physiological effects, including the inhibition of cancer cell growth, reduction of inflammation, and modulation of the immune system. Additionally, BMS-986177 has been shown to have a favorable pharmacokinetic profile, with good bioavailability and metabolic stability.

Advantages and Limitations for Lab Experiments

One advantage of using BMS-986177 in lab experiments is its specificity for BRD4, which allows for targeted inhibition of gene expression. Additionally, BMS-986177 has a favorable pharmacokinetic profile, making it suitable for in vivo studies. However, one limitation of using BMS-986177 is its potential toxicity, which requires careful dosing and monitoring in animal studies.

Future Directions

There are several future directions for research on BMS-986177, including:
1. Studying its efficacy in combination with other cancer therapies to enhance its anti-tumor effects.
2. Investigating its potential applications in other diseases, such as autoimmune disorders.
3. Developing more potent and selective inhibitors of BRD4 based on the structure of BMS-986177.
4. Conducting clinical trials to evaluate the safety and efficacy of BMS-986177 in humans.
Conclusion:
In conclusion, BMS-986177 is a promising compound with potential therapeutic applications in cancer, inflammation, and autoimmune disorders. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. Further research is needed to fully understand its therapeutic potential and develop more potent and selective inhibitors of BRD4.

Synthesis Methods

The synthesis of BMS-986177 involves several steps, including the reaction of 4-methoxybenzoic acid with thionyl chloride to produce 4-methoxybenzoyl chloride. The resulting compound is then reacted with N-methyl-N-phenylethylamine to produce 2-[(4-methoxybenzoyl)(methyl)amino]-N-(2-phenylethyl)benzamide.

Scientific Research Applications

BMS-986177 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. Several preclinical studies have demonstrated its efficacy in inhibiting the growth of cancer cells and reducing inflammation in animal models.

properties

Molecular Formula

C24H24N2O3

Molecular Weight

388.5 g/mol

IUPAC Name

2-[(4-methoxybenzoyl)-methylamino]-N-(2-phenylethyl)benzamide

InChI

InChI=1S/C24H24N2O3/c1-26(24(28)19-12-14-20(29-2)15-13-19)22-11-7-6-10-21(22)23(27)25-17-16-18-8-4-3-5-9-18/h3-15H,16-17H2,1-2H3,(H,25,27)

InChI Key

MBRKXSDNMZZDOQ-UHFFFAOYSA-N

SMILES

CN(C1=CC=CC=C1C(=O)NCCC2=CC=CC=C2)C(=O)C3=CC=C(C=C3)OC

Canonical SMILES

CN(C1=CC=CC=C1C(=O)NCCC2=CC=CC=C2)C(=O)C3=CC=C(C=C3)OC

Origin of Product

United States

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